molecular formula C22H23ClFN3O2S B608952 MDR-652

MDR-652

Cat. No.: B608952
M. Wt: 448.0 g/mol
InChI Key: HKMPJRGWSUCANB-UHFFFAOYSA-N
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Description

MDR-652 is a highly specific and efficacious ligand for the transient receptor potential vanilloid 1 (TRPV1) channel. It exhibits agonist activity, making it a potent compound for research in pain relief and other neurological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDR-652 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired specificity and efficacy. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. This may include the use of automated synthesis equipment and large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

MDR-652 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

MDR-652 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MDR-652

This compound stands out due to its high specificity and efficacy as a TRPV1 agonist. It has a lower effective concentration (EC50) compared to other similar compounds, making it a more potent option for research and potential therapeutic applications. Additionally, its favorable pharmacokinetic profile and low toxicity further enhance its appeal in scientific research .

Properties

IUPAC Name

1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMPJRGWSUCANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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